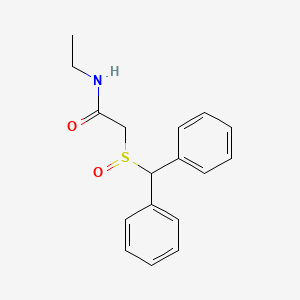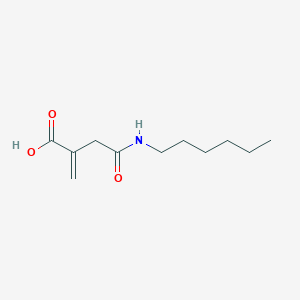![molecular formula C7H11N5O3 B14351087 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea: is a complex organic compound characterized by its unique structure, which includes hydroxyimino groups and a cyclohexylidene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyimino groups are oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyimino groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea exerts its effects involves interactions with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with target proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with key enzymes and receptors.
Comparación Con Compuestos Similares
Cyclohexanone oxime: Shares the hydroxyimino group but lacks the urea moiety.
Cyclohexylidene derivatives: Similar core structure but different functional groups.
Uniqueness: The presence of both hydroxyimino and urea groups in [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea makes it unique, providing a combination of properties not found in similar compounds. This uniqueness contributes to its diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H11N5O3 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C7H11N5O3/c8-7(13)10-9-6-4(11-14)2-1-3-5(6)12-15/h14-15H,1-3H2,(H3,8,10,13)/b9-6?,11-4+,12-5? |
Clave InChI |
BKGWSYQGSKMFCO-SQTLECQCSA-N |
SMILES isomérico |
C1CC(=NO)C(=NNC(=O)N)/C(=N/O)/C1 |
SMILES canónico |
C1CC(=NO)C(=NNC(=O)N)C(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
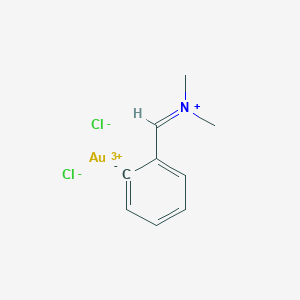
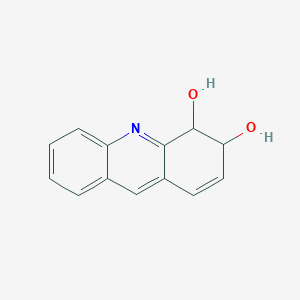

![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
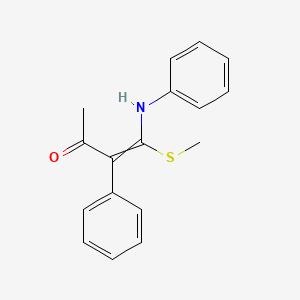
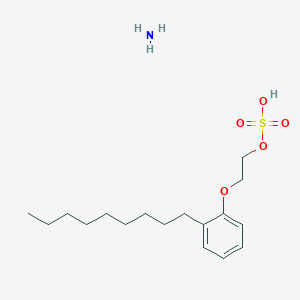

![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
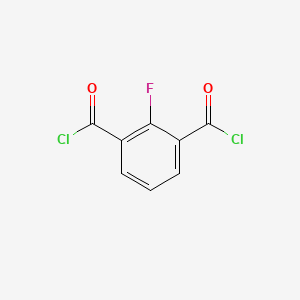
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
